molecular formula C8H5BrClN B3032576 2-(3-Bromo-4-chlorophenyl)acetonitrile CAS No. 249647-28-7

2-(3-Bromo-4-chlorophenyl)acetonitrile

Cat. No. B3032576
CAS RN: 249647-28-7
M. Wt: 230.49 g/mol
InChI Key: MHPCTXBOVJTCKT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)acetonitrile is an organic compound . It is also known as Benzeneacetonitrile, 4-bromo-3-chloro .


Molecular Structure Analysis

The molecular formula of 2-(3-Bromo-4-chlorophenyl)acetonitrile is C8H5BrClN . The InChI code is 1S/C8H5BrClN/c9-7-2-1-6 (3-4-11)5-8 (7)10/h1-2,5H,3H2 .


Physical And Chemical Properties Analysis

2-(3-Bromo-4-chlorophenyl)acetonitrile is a solid substance with an off-white appearance . It has a molecular weight of 230.49 .

Scientific Research Applications

Chemical Synthesis

“2-(3-Bromo-4-chlorophenyl)acetonitrile” is used in the field of chemical synthesis . It is often used as a building block in the synthesis of more complex molecules. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution reactions .

Pharmaceutical Research

This compound has potential applications in pharmaceutical research . It can be used to synthesize indole derivatives, which are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Insecticidal Action

Research has shown that related halogenated pyrroles, which could potentially be synthesized from “2-(3-Bromo-4-chlorophenyl)acetonitrile”, have insecticidal action . These compounds can disrupt the normal functioning of mitochondria in insects, leading to their death .

Material Science

In the field of material science , “2-(3-Bromo-4-chlorophenyl)acetonitrile” can be used to synthesize compounds with unique electronic properties . For example, the iso-density of HOMOs (Highest Occupied Molecular Orbitals) was distributed on the phenyl rings and halogen (chlorine and fluorine) groups that were present on the phenyl rings .

Chromatography

“2-(3-Bromo-4-chlorophenyl)acetonitrile” can also be used in chromatography , a laboratory technique for the separation of mixtures . The compound can be used as a standard or a tracer due to its unique retention time in certain chromatographic conditions .

Biological Research

Lastly, “2-(3-Bromo-4-chlorophenyl)acetonitrile” can be used in biological research . As mentioned earlier, indole derivatives synthesized from this compound have a wide range of biological activities. Therefore, it can be used to study these activities and their underlying mechanisms in biological systems .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(3-bromo-4-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPCTXBOVJTCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444763
Record name (3-bromo-4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

249647-28-7
Record name 3-Bromo-4-chlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249647-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-bromo-4-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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